2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
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Overview
Description
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with methoxy groups and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4 and 7 positions.
Formylation: The methoxylated indole undergoes formylation using formic acid and a dehydrating agent like acetic anhydride to introduce the formamido group.
Coupling with Phenylacetic Acid: Finally, the formamido-indole compound is coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Phenylacetic acid: A simple aromatic carboxylic acid with a phenyl group.
4,7-Dimethoxyindole: An indole derivative with methoxy groups at the 4 and 7 positions.
Uniqueness
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
IWFKXMXHKHTPHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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